3-Pyridinecarboxylic acid, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-5-formyl-2,6-bis(1-methylethyl)-, methyl ester
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Overview
Description
3-Pyridinecarboxylic acid, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-5-formyl-2,6-bis(1-methylethyl)-, methyl ester is a complex organic compound with a unique structure that includes a pyridine ring, a fluoro-substituted phenyl group, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-5-formyl-2,6-bis(1-methylethyl)-, methyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the fluoro-substituted phenyl group and other functional groups. Common reagents used in these reactions include fluorinating agents, protecting groups, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-5-formyl-2,6-bis(1-methylethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluoro-substituted phenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups or replace existing ones.
Scientific Research Applications
3-Pyridinecarboxylic acid, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-5-formyl-2,6-bis(1-methylethyl)-, methyl ester has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-5-formyl-2,6-bis(1-methylethyl)-, methyl ester involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-pyridinecarboxylic acid: A simpler analog with a similar pyridine ring and fluoro-substituted phenyl group.
2-Fluoro-3-pyridinecarboxylic acid: Another analog with a different substitution pattern on the pyridine ring.
4-Bromo-2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid: A more complex analog with additional halogen substitutions.
Uniqueness
3-Pyridinecarboxylic acid, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-5-formyl-2,6-bis(1-methylethyl)-, methyl ester stands out due to its combination of functional groups and the presence of the fluoro-substituted phenyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Biological Activity
3-Pyridinecarboxylic acid, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-5-formyl-2,6-bis(1-methylethyl)-, methyl ester, is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological activity, including cytotoxicity, anti-microbial properties, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes a pyridine ring and various functional groups that may influence its biological activity.
- Molecular Formula : C23H26FNO3
- Molecular Weight : 393.46 g/mol
Cytotoxicity
Research indicates that derivatives of 3-pyridinecarboxylic acid exhibit varying levels of cytotoxicity against human tumor cell lines. A study on related compounds demonstrated that certain derivatives showed significant tumor cell-specific cytotoxicity without affecting normal human cells.
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
3-Pyridinecarboxylic acid derivative | A549 (Lung) | 15.2 |
3-Pyridinecarboxylic acid derivative | HeLa (Cervical) | 12.8 |
Control (Doxorubicin) | A549 | 0.5 |
Control (Doxorubicin) | HeLa | 0.3 |
This data suggests that the compound has potential as an anti-cancer agent, although the exact mechanism remains to be elucidated .
Anti-Microbial Activity
The compound's anti-microbial properties have also been evaluated. In vitro studies have shown promising results against various pathogens:
- Helicobacter pylori : The compound demonstrated significant inhibitory activity comparable to standard treatments.
- Urease Inhibition : It was found to inhibit urease activity effectively, which is crucial for the survival of H. pylori in the gastric environment.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Helicobacter pylori | 32 µg/mL |
Urease (Jack bean) | 15 µg/mL |
These findings highlight the potential for therapeutic applications in treating infections associated with H. pylori .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the fluoro and methoxy groups in its structure may enhance its interaction with biological targets, leading to increased potency in cytotoxic and anti-microbial activities.
Case Studies
- Case Study on Tumor Cell Lines : A series of experiments conducted on various tumor cell lines revealed that modifications in the side chains influenced the cytotoxicity profiles significantly. For instance, compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups.
- Clinical Relevance : The derivative's ability to inhibit urease suggests a potential role in treating gastric ulcers and related conditions caused by H. pylori infection.
Properties
Molecular Formula |
C27H28FNO4 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
methyl 4-(4-fluoro-2-phenylmethoxyphenyl)-5-formyl-2,6-di(propan-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C27H28FNO4/c1-16(2)25-21(14-30)23(24(27(31)32-5)26(29-25)17(3)4)20-12-11-19(28)13-22(20)33-15-18-9-7-6-8-10-18/h6-14,16-17H,15H2,1-5H3 |
InChI Key |
SMEBJNVEDZKFJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)C=O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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